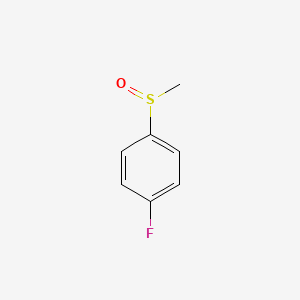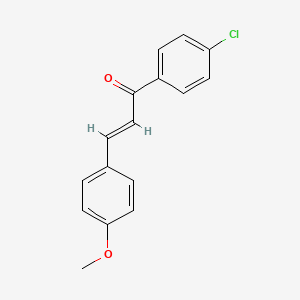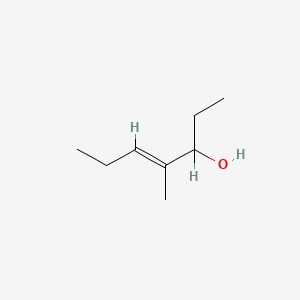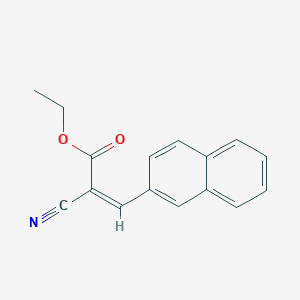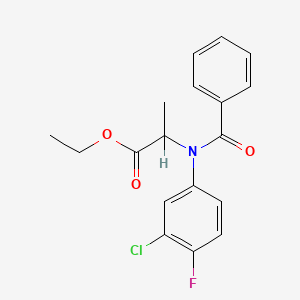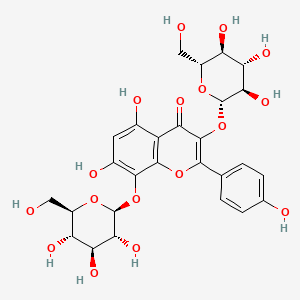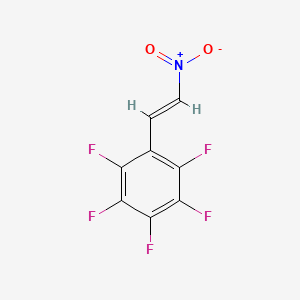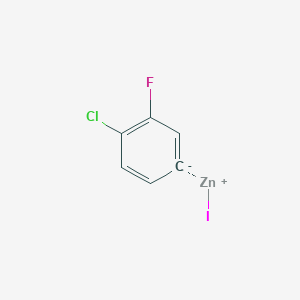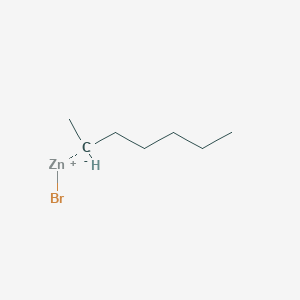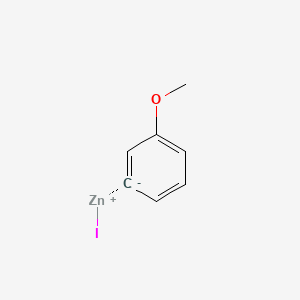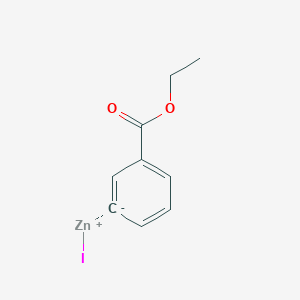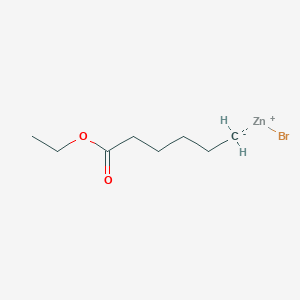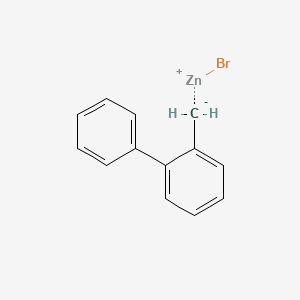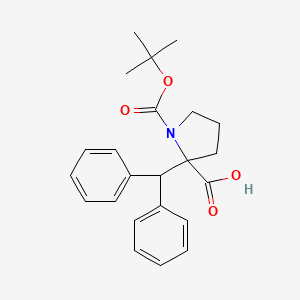
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
“1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C23H27NO4 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. This compound is often used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” is characterized by a pyrrolidine ring substituted with a diphenylmethyl group and a Boc-protected carboxylic acid group .
Chemical Reactions Analysis
In terms of chemical reactions, this compound can undergo various transformations. For instance, it can participate in catalytic protodeboronation of pinacol boronic esters, a valuable but not well-known transformation .
Applications De Recherche Scientifique
Catalytic Protodeboronation
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid: is used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .
Pharmaceutical Intermediate
The compound serves as a pharmaceutical intermediate, particularly in the synthesis of various boronic esters. These esters are essential for numerous chemical transformations, including Suzuki-Miyaura coupling, which is a pivotal reaction in the creation of complex organic compounds .
BOC Protection
It is utilized for the BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols. BOC protection is a method used to protect sensitive amino groups during peptide synthesis, which is then removed under mild acidic conditions .
Mécanisme D'action
Target of Action
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid, also known as Boc-alpha-(diphenylmethyl)-DL-Pro-OH, is a complex organic compound that plays a significant role in organic synthesis
Mode of Action
The compound’s mode of action involves its interaction with other organic compounds in a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from boronic esters . This process is crucial in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This process is a significant biochemical pathway that allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound’s stability is a crucial factor in its bioavailability . The compound is usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the creation of new organic compounds through the process of protodeboronation . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy .
Orientations Futures
The future directions in the research and application of “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” and similar compounds could involve further development of their synthesis methods, exploration of their potential applications in various fields, and a deeper understanding of their chemical properties and mechanisms of action .
Propriétés
IUPAC Name |
2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYLACKGJPIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407775 | |
| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |
CAS RN |
351002-64-7 | |
| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



